The synthesis of (S)-N-((3-(3-fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide typically involves several key steps:
Technical parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity during each step of the synthesis process.
The molecular structure of (S)-N-((3-(3-fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide can be represented with the following key features:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound. NMR provides insights into the connectivity and environment of hydrogen and carbon atoms, while MS helps determine molecular weight and fragmentation patterns.
(S)-N-((3-(3-fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide may participate in various chemical reactions:
Each reaction pathway requires specific conditions such as temperature, solvent system, and catalyst presence to achieve desired outcomes efficiently.
The mechanism of action for (S)-N-((3-(3-fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is primarily linked to its interaction with bacterial ribosomes. As an oxazolidinone derivative, it likely inhibits protein synthesis by binding to the 50S subunit of bacterial ribosomes, preventing peptide bond formation. This action disrupts bacterial growth and replication, making it a candidate for antibiotic therapy.
Studies have shown that similar compounds exhibit broad-spectrum antibacterial activity against Gram-positive bacteria by targeting specific ribosomal sites essential for translation processes.
The physical and chemical properties of (S)-N-((3-(3-fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-y)methyl)acetamide include:
Quantitative data from these analyses provide insights into how this compound behaves under physiological conditions.
(S)-N-((3-(3-fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-y)methyl)acetamide has several scientific applications:
The compound exhibits a complex molecular architecture centered around a chiral oxazolidinone ring, as denoted by the (5S) stereochemical descriptor in its IUPAC name: N-[[(5S)-3-(3-fluoro-4-piperazin-1-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide [2] [5]. The core structure integrates three key components:
The stereogenic center at C5 influences spatial orientation of the acetamide side chain, critical for target binding. Crystallographic studies of analogous oxazolidinone-piperazine compounds reveal that the oxazolidinone ring adopts a envelope conformation, with the C5 carbon displaced from the plane formed by O1-C2-N3-C4 atoms [6]. The fluorophenyl ring lies nearly perpendicular to the oxazolidinone plane (dihedral angle ≈ 85°), minimizing steric clashes and optimizing electronic interactions.
Table 1: Atomic Connectivity and Stereochemical Features
Structural Element | Description |
---|---|
Core Structure | 1,3-Oxazolidin-2-one ring with C3 aryl substitution |
Stereocenter | C5 position (S-configuration) |
Oxazolidinone Conformation | Envelope puckering (C5 displacement) |
Dihedral Angle (Oxaz-Phenyl) | ≈ 84-88° (minimizes steric strain) [6] |
Fluorine Position | Meta to oxazolidinone linkage, ortho to piperazine |
The piperazine group attached to the 4-position of the fluorophenyl ring serves as a conformational modulator and bioactivity enhancer. Key properties include:
In the solid state, piperazine adopts a chair conformation with equatorial N-aryl linkage. This geometry positions the distal nitrogen for salt formation or intermolecular H-bonding, a feature exploited in prodrug derivatization [4] [6]. The para-relationship between fluorine and piperazine creates an electron-deficient aryl ring, enhancing π-stacking capability with aromatic residues in biological targets.
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H NMR exhibits diagnostic signals:
¹⁹F NMR shows a single peak at δ -115 to -120 ppm, consistent with meta-substitution relative to electron-withdrawing piperazine [4].
Mass SpectrometryHigh-resolution ESI-MS confirms the molecular formula C₁₆H₂₁FN₄O₃ with [M+H]⁺ at m/z 337.1612 (calc. 337.1618). Characteristic fragments include:
Infrared SpectroscopyIR (KBr) reveals:
Table 2: Key Spectroscopic Assignments
Technique | Signal/Fragment | Interpretation |
---|---|---|
¹H NMR | δ 1.98–2.05 (3H, s) | Acetamide methyl protons |
δ 4.70–4.90 (1H, dd) | C5 proton of oxazolidinone (stereocenter) | |
¹³C NMR | δ 156.5 ppm | Oxazolidinone carbonyl |
δ 170.8 ppm | Acetamide carbonyl | |
MS | m/z 337.1612 [M+H]⁺ | Molecular ion confirmation (C₁₆H₂₁FN₄O₃) |
IR | 1750 cm⁻¹ | ν(C=O) oxazolidinone ring |
Solubility ProfileThe compound exists as a crystalline solid (powder) with moderate lipophilicity (calculated logP ~1.2). Experimental solubility:
Solubility increases dramatically below pH 5 due to piperazine protonation, suggesting potential for salt formation (e.g., HCl salt) to enhance bioavailability.
Acid-Base PropertiesThe compound features two major ionizable groups:
Thermal BehaviorDifferential scanning calorimetry (DSC) shows:
Table 3: Physicochemical Summary
Property | Value | Method/Conditions |
---|---|---|
Molecular weight | 336.36 g/mol | Calculated |
Physical state | White to off-white powder | Supplier data [4] |
Melting point | 192–195°C (dec.) | DSC |
logP (calc.) | 1.2 ± 0.3 | Octanol-water partition |
Water solubility | <0.1 mg/mL (25°C, pH 7.0) | Equilibrium solubility |
pKa (piperazine N4) | 7.9 ± 0.2 | Potentiometric titration |
Purity (HPLC) | 95–98% | Supplier specifications [4] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1